Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS 335599-07-0) is a bicyclic compound featuring a fused cyclopropane-oxetane ring system with an ethyl ester substituent at the 6-position. Its molecular formula is C₈H₁₂O₃ (MW: 156.18 g/mol), and it exhibits a boiling point of 208.3±33.0 °C . The compound is valued in pharmaceutical synthesis for its rigid, nonplanar scaffold, which enables precise orientation of pharmacophores in drug candidates . Its solubility in organic solvents (e.g., THF, ethanol) facilitates its use in Suzuki couplings, Buchwald–Hartwig reactions, and ester hydrolysis to generate carboxylic acid derivatives .
Properties
IUPAC Name |
ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512055 | |
| Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335599-07-0 | |
| Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335599-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation-Based Synthesis Using Diazo Compounds and Rhodium Catalysts
One of the most efficient and stereoselective methods to prepare ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate derivatives involves dirhodium(II)-catalyzed cyclopropanation reactions. This approach uses ethyl diazoacetate as the carbene precursor, which reacts with suitable unsaturated oxygen-containing heterocycles such as N-Boc-2,5-dihydropyrrole to form the bicyclic core.
-
- Catalyst: Rhodium(II) complex, e.g., Rh2(esp)2
- Solvent: Dimethyl carbonate (DMC)
- Temperature: Heating at 90 °C for initial mixing, followed by slow addition of ethyl diazoacetate over hours
- Catalyst loading: Extremely low (0.005 mol %)
- Reaction time: Approximately 5.5 hours total (3 hours addition + 2.5 hours stirring)
- Purification: No chromatographic purification needed; filtration and concentration suffice
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- High stereoselectivity yielding exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates
- Scalable to gram quantities
- Mild conditions with efficient catalyst use
This method exemplifies a modern catalytic cyclopropanation approach to access bicyclic esters with controlled stereochemistry, which can be adapted to produce this compound by suitable substrate modification.
Intramolecular Epoxide Opening and Cyclopropanation via Lewis Acid/Base Catalysis
Another approach described in patent literature involves the preparation of bicyclo[3.1.0]hexane derivatives through an intramolecular epoxide opening followed by cyclopropanation. The process includes:
- Starting Material : A protected epoxide intermediate
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- Lewis acids such as triethylaluminum (Et3Al), titanium isopropoxide (Ti(OiPr)4), or other titanium and aluminum-based Lewis acids
- Strong bases like lithium hexamethyldisilazide (LiHMDS)
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- Low temperatures, typically between -80 °C and -20 °C, with a preferred temperature near -60 °C
- Reaction times from 0.5 to 6 hours, commonly about 1 hour
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- The Lewis acid activates the epoxide for intramolecular nucleophilic attack, leading to ring closure forming the bicyclic system
- The base facilitates the cyclopropanation step
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- Oxidation of the resulting free alcohol with sodium hypochlorite or catalytic RuCl3 in acetic acid
- Removal of protecting groups under acidic conditions
- Purification by bulb-to-bulb distillation or extraction
This method allows for the stereoselective synthesis of bicyclic esters, including this compound, by carefully controlling reaction parameters and reagent choice.
Esterification of 2-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid
A more classical approach to obtain this compound involves esterification of the corresponding carboxylic acid:
- Step 1 : Synthesis of 2-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- Step 2 : Reaction of the acid with ethanol under acidic conditions (e.g., sulfuric acid or other mineral acids) to form the ethyl ester
- Step 3 : Purification by distillation or extraction to isolate the pure ester
This method is straightforward and relies on established esterification chemistry, suitable for producing the compound in moderate to good yields. Safety precautions include avoiding exposure to strong acids and oxidants during the process.
Tandem Alkylation, Lactonization, and Reduction Strategy Starting from Epichlorohydrin
A multi-step synthetic sequence reported in academic literature involves:
- Starting Material : (R)- or (S)-epichlorohydrin
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- Tandem alkylation of epichlorohydrin with diethyl malonate and sodium metal to form a cyclopropane-fused γ-lactone intermediate
- Selective hydrolysis and reduction of ester groups to obtain bicyclic lactones or lactols
- Protection of hydroxyl groups with silyl chlorides
- Reduction with diisobutylaluminum hydride (Dibal-H) at low temperature
- Wittig olefination to introduce the carboxylate functionality
Purification : Column chromatography using hexanes and ethyl acetate mixtures
This strategy enables access to bicyclic esters structurally related to this compound with high stereochemical control and yields around 67% for key intermediates.
Preparation Stock Solution Data for this compound
For practical laboratory use, preparation of stock solutions is essential. The following table summarizes the volumes required to prepare different molarities from given masses of the compound:
| Stock Solution Preparation | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 6.4029 | 32.0143 | 64.0287 |
| 5 mM | 1.2806 | 6.4029 | 12.8057 |
| 10 mM | 0.6403 | 3.2014 | 6.4029 |
These values assist in accurate dissolution and dilution for experimental procedures, with physical methods such as vortexing, ultrasound, or hot water baths recommended to aid solubility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, typically using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Key Differences and Research Findings
Heteroatom Substitution (O vs. N):
- The 3-azabicyclo analogs (e.g., Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) replace oxygen with nitrogen, enabling hydrogen bonding with target enzymes like isocitrate dehydrogenase (IDH). This modification improves binding affinity in mutant IDH1 inhibitors .
- Dual heteroatoms (e.g., tert-butyl 6-oxa-3-azabicyclo) combine rigidity with tunable polarity, enhancing pharmacokinetic properties .
Functional Group Modifications:
- Benzyloxy groups (e.g., Ethyl 3-(benzyloxy)bicyclo) increase lipophilicity (logP ~2.5), improving membrane permeability .
- Fluorination at the 6-position () reduces oxidative metabolism, extending half-life in vivo .
Stereochemical Complexity:
- Enantiopure fluorinated derivatives (e.g., Ethyl (1S,5S,6S)-6-fluoro-3-oxabicyclo) are synthesized via copper-catalyzed cyclopropanation, achieving >98% enantiomeric excess .
Synthetic Utility:
Biological Activity
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 156.18 g/mol
- IUPAC Name : Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
- Synonyms : 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, ethyl ester
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The oxirane ring in its structure is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, which may lead to alterations in their function and subsequent biological effects .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in Staphylococcus aureus | |
| Fungi | Effective against Candida species |
Anticancer Properties
Studies have explored the compound's potential as an anticancer agent, particularly its ability to induce apoptosis in cancer cells and inhibit tumor growth.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induction of cell cycle arrest and apoptosis | |
| Lung Cancer | Inhibition of angiogenesis |
Case Studies
-
Antimicrobial Activity Study :
A study conducted by researchers at a leading pharmaceutical institution assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent . -
Anticancer Research :
In a preclinical trial, the compound was tested on human breast cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through the activation of caspase pathways, suggesting its utility as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
This compound can be compared with other bicyclic compounds regarding their reactivity and biological activities:
| Compound Name | Unique Features |
|---|---|
| Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate | Lacks oxirane ring; different reactivity profile |
| Ethyl bicyclo[3.1.0]hexane-6-carboxylic acid | More stable; less biological activity |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclopropanation or epoxidation reactions. Key reagents include oxidizing agents (e.g., KMnO₄ for epoxide formation) and reducing agents (e.g., LiAlH₄ for alcohol intermediates). For example, the bicyclic framework can be constructed using intramolecular cyclization of diazo intermediates under copper catalysis . Optimization involves controlling temperature (e.g., 0°C for borane-THF reductions) and solvent polarity (THF or EA for polar intermediates). Purification often employs silica chromatography with gradients like PE/EA (3:1) to isolate stereoisomers .
Q. How is the bicyclic structure of this compound confirmed experimentally?
Structural confirmation relies on NMR (¹H/¹³C) and X-ray crystallography. For instance, ¹H NMR signals at δ 4.15 (q, ester CH₂) and 1.25 (t, CH₃) confirm the ethyl ester group, while bicyclic protons appear as complex splitting patterns (e.g., δ 3.08–2.10 for cyclopropane protons) . X-ray data from related bicyclic compounds (e.g., (1R,3R,4R,6S)-derivatives) validate stereochemistry .
Q. What are the primary applications of this compound in organic synthesis?
The ester group and strained bicyclic system make it a versatile building block for:
- Heterocyclic synthesis : Used to construct azabicyclo intermediates for pharmaceuticals (e.g., antimalarial derivatives via side-chain modifications) .
- Stereochemical studies : The oxirane and cyclopropane rings enable investigations into ring-opening reactivity and stereoelectronic effects .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
Enantioselective methods include copper-catalyzed intramolecular cyclopropanation of diazoketones, which forms the endo-fluorocyclopropane with >90% enantiomeric excess (ee). Key challenges include suppressing racemization during ester hydrolysis and eliminating impurities (e.g., chloroketones) via reactive resin treatments . Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) is critical for purity upgrades .
Q. What mechanistic insights explain the reactivity of the bicyclic system in nucleophilic substitution reactions?
The oxirane ring undergoes nucleophilic attack at the less hindered carbon due to angle strain (60° for cyclopropane vs. 109.5° for sp³ carbons). For example, amines preferentially open the epoxide at the C3 position, forming diastereomeric alcohols. Acidic conditions favor carbocation intermediates, while basic conditions promote SN2 pathways . Kinetic studies using DFT calculations can predict regioselectivity .
Q. How does the compound’s stereochemistry influence its biological activity in drug discovery?
The (1S,5R,6R) configuration enhances binding to enzymatic pockets, as seen in analogues targeting mutant IDH1 in leukemia. Activity correlates with the spatial orientation of the ester group, which mimics natural substrates (e.g., α-ketoglutarate). In vitro assays (e.g., IC₅₀ measurements against P. falciparum K1 strain) require stereochemically pure samples to avoid false negatives .
Q. What analytical strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from variations in cyclopropanation efficiency. Strategies include:
- In situ monitoring : Use FTIR or ReactIR to track diazo decomposition.
- DoE (Design of Experiments) : Optimize catalyst loading (e.g., 2 mol% Cu(OTf)₂) and ligand ratios (e.g., bis-oxazoline ligands) .
- Scale-up considerations : Microreactors improve heat transfer for exothermic cyclizations, reducing byproducts .
Methodological Tables
Q. Table 1. Key Synthetic Reagents and Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
